molecular formula C16H13Cl2N3OS B7462953 3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole

3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole

Cat. No. B7462953
M. Wt: 366.3 g/mol
InChI Key: XWANLXKSHIGYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole is a chemical compound that belongs to the family of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole is not well understood. However, it has been proposed that the compound exerts its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. In addition, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. In addition, it has been found to induce apoptosis in cancer cells, including breast cancer cells and lung cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole in lab experiments is its broad-spectrum activity against various fungi and bacteria. In addition, it has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole. One potential direction is the investigation of its potential use as a corrosion inhibitor in various industrial applications. Another potential direction is the synthesis of new materials using this compound as a building block. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole can be achieved through several methods. One of the most common methods is the reaction between 2-(2,4-dichlorophenoxy)ethylthiol and phenylhydrazine in the presence of a catalyst such as sodium ethoxide. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antifungal, antibacterial, and anticancer activities. In addition, it has been investigated for its potential use as a corrosion inhibitor, as well as in the synthesis of new materials with desirable properties.

properties

IUPAC Name

3-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS/c17-12-6-7-15(14(18)10-12)22-8-9-23-16-20-19-11-21(16)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWANLXKSHIGYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2SCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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